molecular formula C3H6N2OS B1271603 3-Amino-3-thioxopropanamide CAS No. 72410-06-1

3-Amino-3-thioxopropanamide

Cat. No.: B1271603
CAS No.: 72410-06-1
M. Wt: 118.16 g/mol
InChI Key: RZZJZGZPXBMZGL-UHFFFAOYSA-N
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Description

3-Amino-3-thioxopropanamide is an organic compound with the molecular formula C3H6N2OS. It is a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is known for its reactivity due to the presence of both amino and thioxo groups, making it valuable in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the use of microwave-assisted synthesis suggests potential for scalable and efficient production processes.

Types of Reactions:

Common Reagents and Conditions:

    Sodium Ethylate: Used in condensation reactions.

    Ethyl Acetoacetate: Reacts with this compound in microwave-assisted synthesis.

    α-Haloketones: React with this compound to form substituted thiazepines.

Major Products:

  • Chalcogenopyridines
  • Polyfunctionally Substituted Dienes
  • Pyrido[3,2-f][1,4]thiazepin-5-ones

Biochemical Analysis

Biochemical Properties

3-Amino-3-thioxopropanamide plays a significant role in biochemical reactions, particularly in the synthesis of nicotinamide derivatives. It interacts with derivatives of ethoxymethylenemalonic acids in the presence of sodium ethylate, leading to the formation of chalcogenopyridines and polyfunctionally substituted dienes . These reactions highlight the compound’s ability to participate in complex organic transformations, making it a valuable intermediate in synthetic organic chemistry. The enzymes and proteins involved in these reactions are primarily those that facilitate condensation and cyclization processes, although specific enzymes have not been extensively documented.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Its role in the synthesis of nicotinamide derivatives suggests potential impacts on cellular metabolism and gene expression. Nicotinamide derivatives are known to influence cell signaling pathways, particularly those involving NAD+ (nicotinamide adenine dinucleotide) metabolism . Therefore, this compound may indirectly affect cellular functions by modulating the levels and activity of these derivatives.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its participation in condensation reactions with ethoxymethylenemalonic acids. This interaction leads to the formation of chalcogenopyridines and polyfunctionally substituted dienes, which are then converted into nicotinamide derivatives . The compound’s thioxo group is likely involved in nucleophilic attacks, facilitating the formation of these complex structures. Additionally, the amino group may participate in hydrogen bonding and other interactions that stabilize the reaction intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be effectively used in synthetic reactions over extended periods, provided that it is stored under appropriate conditions to prevent degradation . Long-term effects on cellular function have not been extensively documented, but the stability of the compound suggests that it can be reliably used in in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the synthesis of nicotinamide derivatives. These pathways likely involve enzymes that facilitate the condensation and cyclization reactions necessary for the formation of chalcogenopyridines and polyfunctionally substituted dienes . The compound’s interactions with these enzymes and cofactors are essential for its role in these metabolic processes.

Scientific Research Applications

3-Amino-3-thioxopropanamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (amino and thioxo), which provide a wide range of reactivity and applications in organic synthesis. Its ability to form complex heterocyclic compounds sets it apart from other similar compounds.

Properties

IUPAC Name

3-amino-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2OS/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZJZGZPXBMZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365881
Record name 3-amino-3-thioxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72410-06-1
Record name 3-amino-3-thioxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of heterocyclic compounds can be synthesized using 3-Amino-3-thioxopropanamide?

A1: This compound serves as a key starting material for synthesizing various nitrogen and sulfur-containing heterocycles. For example, it reacts with ethyl acetoacetate to yield 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide []. Further reaction with α-haloketones leads to the formation of pyrido[3,2-f][1,4]thiazepine derivatives []. Additionally, it has been explored in synthesizing substituted tetrahydropyridinethiolates [] and functionally substituted nicotinamides [, ].

Q2: Can you elaborate on the reaction of this compound with α-haloketones and the resulting products?

A2: When 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (itself formed from the reaction of this compound with ethyl acetoacetate) reacts with α-haloketones, it forms 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]-[1,4]thiazepin-5-ones []. Interestingly, these reactions can be significantly accelerated using microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods [].

Q3: The research mentions an "unusual coupling" reaction. Could you explain this further?

A3: While this compound derivatives typically react with arenediazonium chlorides in a predictable manner, researchers observed an unexpected ring contraction []. Instead of the expected coupling product, the reaction yielded 6-hydroxy-4-methyl-2-(arylazo)thieno[2,3-b]pyridin-3(2H)-one derivatives []. This unusual outcome highlights the potential for novel reactivity and the importance of careful structural characterization in synthetic chemistry.

Q4: How are the synthesized compounds characterized?

A5: The structures of the newly synthesized compounds were determined through a combination of spectral and chemical methods []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation. Chemical methods might involve derivatization or degradation reactions to obtain known products for comparison.

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